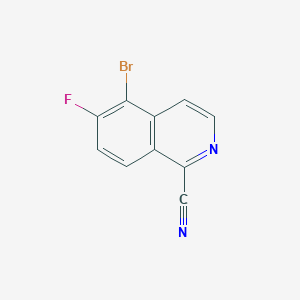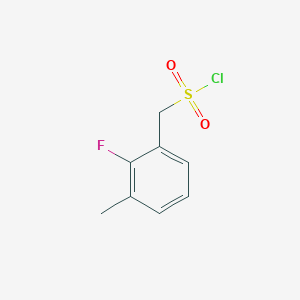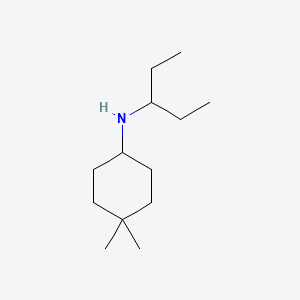![molecular formula C6H12FNO2S B15263527 3-[(2-Fluoroethanesulfonyl)methyl]azetidine](/img/structure/B15263527.png)
3-[(2-Fluoroethanesulfonyl)methyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Fluoroethanesulfonyl)methyl]azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a fluoroethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluoroethanesulfonyl)methyl]azetidine typically involves the reaction of azetidine with a fluoroethanesulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluoroethanesulfonyl)methyl]azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfoxides or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethanesulfonyl group, leading to the formation of different substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides or sulfides.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-[(2-Fluoroethanesulfonyl)methyl]azetidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2-Fluoroethanesulfonyl)methyl]azetidine involves its interaction with specific molecular targets, leading to various biological effects. The fluoroethanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins involved in critical cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chloroethanesulfonyl)methyl]azetidine
- 3-[(2-Bromoethanesulfonyl)methyl]azetidine
- 3-[(2-Iodoethanesulfonyl)methyl]azetidine
Comparison
Compared to its analogs, 3-[(2-Fluoroethanesulfonyl)methyl]azetidine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes this compound a valuable compound for various applications where these properties are advantageous.
Properties
Molecular Formula |
C6H12FNO2S |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(2-fluoroethylsulfonylmethyl)azetidine |
InChI |
InChI=1S/C6H12FNO2S/c7-1-2-11(9,10)5-6-3-8-4-6/h6,8H,1-5H2 |
InChI Key |
WREIUMGEUHUJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CS(=O)(=O)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B15263444.png)

![(2-Methoxyethyl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B15263453.png)
![Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15263455.png)


![3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzonitrile](/img/structure/B15263476.png)
![{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B15263490.png)


![1-Fluoro-3-[(3-methylazetidin-3-yl)oxy]propan-2-ol](/img/structure/B15263510.png)



